molecular formula C8H8Cl2FNO2 B7959424 Methyl 5-amino-4-chloro-2-fluorobenzoate hydrochloride CAS No. 1820740-71-3

Methyl 5-amino-4-chloro-2-fluorobenzoate hydrochloride

Cat. No.: B7959424
CAS No.: 1820740-71-3
M. Wt: 240.06 g/mol
InChI Key: BKKTUXHNNXACIN-UHFFFAOYSA-N
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Description

Methyl 5-amino-4-chloro-2-fluorobenzoate hydrochloride is an organic compound with the molecular formula C8H7ClFNO2 It is a derivative of benzoic acid and contains functional groups such as an amino group, a chloro group, and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-4-chloro-2-fluorobenzoate hydrochloride typically involves the esterification of 5-amino-4-chloro-2-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-4-chloro-2-fluorobenzoate hydrochloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding nitro or nitroso derivatives, and reduction to form amines.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed

    Substitution: Formation of substituted benzoates.

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of primary or secondary amines.

    Hydrolysis: Formation of 5-amino-4-chloro-2-fluorobenzoic acid.

Scientific Research Applications

Methyl 5-amino-4-chloro-2-fluorobenzoate hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 5-amino-4-chloro-2-fluorobenzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-amino-2-chloro-4-fluorobenzoate
  • Methyl 5-amino-2-fluorobenzoate
  • Methyl 5-amino-4-chlorobenzoate

Uniqueness

Methyl 5-amino-4-chloro-2-fluorobenzoate hydrochloride is unique due to the presence of both chloro and fluoro substituents on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability and specificity in various applications compared to its analogs.

Properties

IUPAC Name

methyl 5-amino-4-chloro-2-fluorobenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO2.ClH/c1-13-8(12)4-2-7(11)5(9)3-6(4)10;/h2-3H,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKKTUXHNNXACIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1F)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820740-71-3
Record name Benzoic acid, 5-amino-4-chloro-2-fluoro-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820740-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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